molecular formula C18H15ClN2O2 B2717808 2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034322-88-6

2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2717808
CAS No.: 2034322-88-6
M. Wt: 326.78
InChI Key: TVZVFVBDWMPSGS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a chlorophenyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 6-(furan-2-yl)pyridine-3-carbaldehyde under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound.

    Materials Science: Used in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide: shares similarities with other compounds containing chlorophenyl, furan, and pyridine groups.

Uniqueness

    Structural Features: The unique combination of chlorophenyl, furan, and pyridine rings in a single molecule.

    Functional Properties:

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-5-2-1-4-14(15)10-18(22)21-12-13-7-8-16(20-11-13)17-6-3-9-23-17/h1-9,11H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZVFVBDWMPSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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